molecular formula C23H30O6 B14359049 3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- CAS No. 91998-04-8

3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-

Cat. No.: B14359049
CAS No.: 91998-04-8
M. Wt: 402.5 g/mol
InChI Key: NDVBVCMOGVYWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and a hydroxy group attached to a heptanone backbone. It is often studied for its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with heptanone derivatives under controlled conditions. The reaction often requires the use of catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the heptanone backbone can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: It is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to interact with various proteins and cellular components, influencing cell signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- stands out due to its specific substitution pattern and the presence of both hydroxy and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

91998-04-8

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyheptan-3-one

InChI

InChI=1S/C23H30O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h7-8,11-14,18,24H,5-6,9-10,15H2,1-4H3

InChI Key

NDVBVCMOGVYWMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)OC)OC)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.